2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol
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Overview
Description
2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol is an organic compound characterized by its unique structure, which includes a dimethylphenyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylphenylmagnesium bromide with 3-methyl-2-butanone under controlled conditions. This Grignard reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives
Scientific Research Applications
2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dimethylphenyl)-1-propanol
- 2-(2,3-Dimethylphenyl)-2-propanol
- 2-(2,3-Dimethylphenyl)-3-butanol
Uniqueness
2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.
Biological Activity
2-(2,3-Dimethylphenyl)-3-methyl-butan-2-ol, also known as 3-(2,3-dimethylphenyl)butan-2-ol, is a secondary alcohol with significant potential for biological activity. This compound has garnered attention due to its structural properties and interactions with various biological systems. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C12H18O |
Molecular Weight | 178.27 g/mol |
IUPAC Name | 3-(2,3-dimethylphenyl)butan-2-ol |
InChI Key | IPSCKTAQFZSZOK-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=CC=C1)C(C)C(C)O)C |
Synthesis
The synthesis of this compound can be achieved through various methods. A common approach involves the reaction of 1-bromo-2,3-dimethylbenzene with crotonaldehyde under controlled conditions. This method allows for the efficient formation of the desired product while maintaining high purity levels.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The hydroxyl group in its structure facilitates hydrogen bonding and other interactions with enzymes and receptors. This capability can modulate enzyme activity and influence various physiological processes.
Therapeutic Potential
Research indicates that this compound may exhibit potential therapeutic properties. It has been studied for its ability to interact with enzymes involved in metabolic pathways and could serve as a precursor for drug development. Its structural uniqueness may allow it to influence pathways differently than other similar compounds .
Enzyme Interactions
Studies have shown that this compound can interact with several enzymes, potentially affecting their catalytic activity. For example:
- Cytochrome P450 Enzymes : These enzymes play a crucial role in drug metabolism. The compound may act as an inhibitor or modulator of these enzymes, affecting the metabolism of co-administered drugs.
- Aldose Reductase Inhibition : Research suggests that similar compounds have demonstrated inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. This could position this compound as a candidate for further investigation in diabetes management .
Toxicological Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound. In animal studies, moderate toxicity was observed at high doses, indicating that while it may have therapeutic potential, careful consideration must be given to dosage and administration routes .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
3,3-Dimethylbutan-2-ol | Moderate | Similar enzyme interactions |
2-Phenyl-2-butanol | High | Potentially similar effects |
The positioning of the methyl groups on the phenyl ring significantly influences the reactivity and biological interactions of these compounds.
Properties
IUPAC Name |
2-(2,3-dimethylphenyl)-3-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-9(2)13(5,14)12-8-6-7-10(3)11(12)4/h6-9,14H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNPTWBGKVIECZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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